Ester Substituent Structure-Activity Relationship: Dichlorophenoxyacetate vs. 4-Nitrobenzoate (ML221)
The target compound replaces the 4-nitrobenzoate group of ML221 with a 2-(2,4-dichlorophenoxy)acetate moiety. While ML221 is a validated APJ functional antagonist (cAMP IC50 0.70 µM, β-arrestin IC50 1.75 µM) [1], no peer-reviewed quantitative potency data are available for the target compound. The dichlorophenoxyacetate group introduces two chlorine atoms and an ether oxygen, which are absent in ML221. This substitution is predicted to increase lipophilicity (estimated AlogP ≈ 3.1 vs. ML221 AlogP ≈ 2.4) and alter hydrogen-bond acceptor/donor profiles, potentially affecting membrane permeability and metabolic stability. This structural divergence is critical for SAR exploration, but direct potency comparisons cannot be made without experimental data.
| Evidence Dimension | Structural and predicted physicochemical differentiation of the ester substituent |
|---|---|
| Target Compound Data | 2-(2,4-dichlorophenoxy)acetate ester; MW 439.26; predicted AlogP ≈ 3.1 |
| Comparator Or Baseline | ML221 (4-nitrobenzoate ester); MW 385.35; predicted AlogP ≈ 2.4 |
| Quantified Difference | MW increase of 53.91 g/mol; estimated ΔAlogP ≈ +0.7 |
| Conditions | Predicted AlogP values calculated using Schrödinger QikProp (in silico); experimental logP not reported. |
Why This Matters
This difference confirms the compound is a distinct chemical entity requiring separate biological evaluation; researchers cannot assume ML221 activity data applies.
- [1] Maloney, P. R., et al. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6656–6660. DOI: 10.1016/j.bmcl.2012.08.105 View Source
